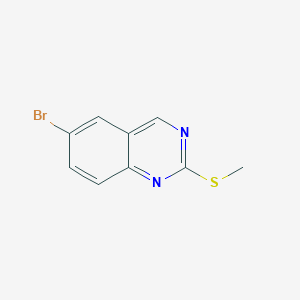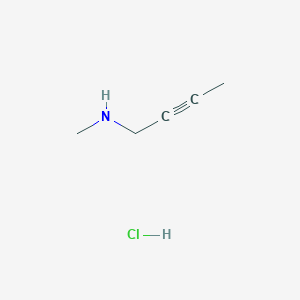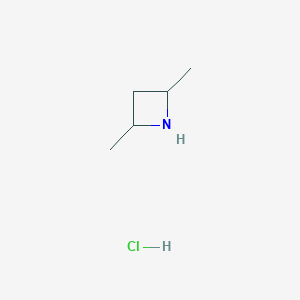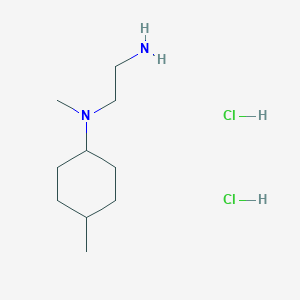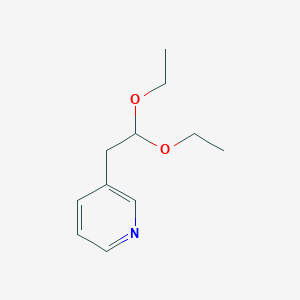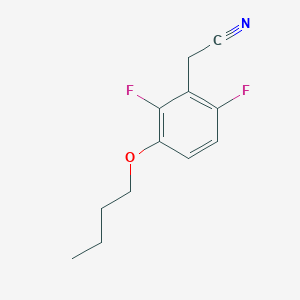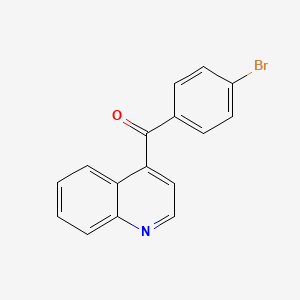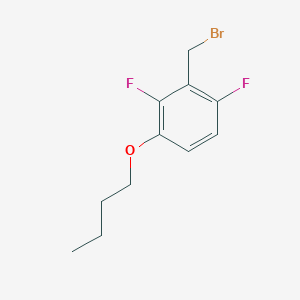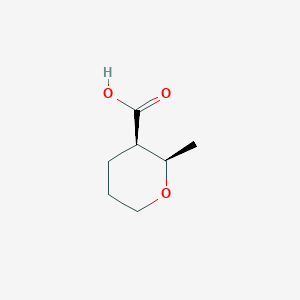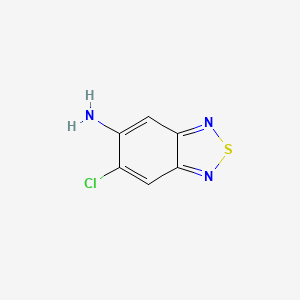
5-氨基-6-氯-2,1,3-苯并噻二唑
描述
5-Amino-6-chloro-2,1,3-benzothiadiazole is a chemical compound that inhibits the replication of viruses by binding to their nucleic acids . It is a derivative of 1,2,3-Benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .
Synthesis Analysis
The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole can be achieved through a diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . An alternative method involves the Herz reaction where anilines are converted to benzothiadiazole . A specific synthesis process involves the addition of 5-chloro-4-amino-2,1,3-benzothiadiazole to phosphorus oxychloride, followed by the addition of 1-acetyl-2-imidazolidinone .Molecular Structure Analysis
The molecule is planar with N-N and S-N distances indicative of multiple bond character . The molecular formula of 5-Amino-6-chloro-2,1,3-benzothiadiazole is C6H4ClN3S .Chemical Reactions Analysis
1,2,3-Benzothiadiazole, the parent compound, is much less nucleophilic than naphthalene and undergoes the standard chemistry of aromatic compounds . Alkylation reactions give exclusively the 3-amino quaternary salt .Physical And Chemical Properties Analysis
The compound is a colorless solid and is soluble in organic solvents . The molecular mass of 5-Amino-6-chloro-2,1,3-benzothiadiazole is 185.63 .科学研究应用
Optoelectronics
- Field : Optoelectronics .
- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole derivatives are used as small-donor molecules in optoelectronics .
- Method : These molecules are synthesized by Stille or Suzuki reaction. They are characterized by spectroscopic and electrochemical methods .
- Results : The synthesized compounds absorb light in a wide range (UV-green/yellow light) and emit from green to red/near IR light. They show a narrow energy gap (1.75–2.38 eV), and high Ea values increasing for polymers, which prove their electron-donating nature and semiconductor properties .
Biological Applications
- Field : Chemical Biology .
- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole is used in the synthesis of fluorescent probes .
- Method : The compound is synthesized via sulfonation reaction of the 4-chloro-2,1,3-benzoxadiazole and neutralized with ammonium hydroxide .
- Results : The synthesized compound was found to be specific for thiol in an aqueous medium .
Antispasmodic Agent
- Field : Medicinal Chemistry .
- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole is used in the synthesis of antispasmodic agents .
- Method : The compound is synthesized by reacting 4-amino-5-chloro-2,1,3-benzothiadiazole with 2-chloro-2-imidazoline sulfate in an organic solvent (e.g., methanol) at 40-100°C for 1-24 hours .
- Results : The synthesized compound is useful as an antispasmodic agent .
Synergizing Insecticides
- Field : Agrochemistry .
- Application : 1,2,3-Benzothiadiazole, a compound structurally similar to 5-Amino-6-chloro-2,1,3-benzothiadiazole, has been claimed to synergize insecticides .
- Method : The exact method of application is not specified, but it is likely that the compound is mixed with the insecticide before application .
- Results : While the compound has been claimed to enhance the effectiveness of insecticides, it has not been commercialized for this application .
Tonus Lenitive
- Field : Medicinal Chemistry .
- Application : 5-Amino-6-chloro-2,1,3-benzothiadiazole is used in the synthesis of tonus lenitives .
- Method : The compound is synthesized by reacting 5-chloro-4-amino-2,1,3-benzothiadiazole with 1-acyl-2-imidazolidinone .
- Results : The synthesized compound is useful as a tonus lenitive .
Hair Dyes and Colors
安全和危害
属性
IUPAC Name |
5-chloro-2,1,3-benzothiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGIAUJBFGRFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-chloro-2,1,3-benzothiadiazole | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
